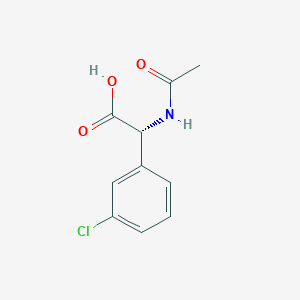

(R)-2-Acetamido-2-(3-chlorophenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-2-Acetamido-2-(3-chlorophenyl)acetic acid” is a chemical compound. It’s structurally similar to “®-2-Amino-2-(3-chlorophenyl)acetic acid” which has a molecular weight of 185.61 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, “(R,S)-2-(2-Chlorophenyl)- or (R,S)-2-(3-chlorophenyl)-succinic acids” were dissolved in water, and 2-aminoacetic acid was gradually added. The mixtures were heated in a term-regulated sand bath with simultaneous distillation of water .Molecular Structure Analysis

The molecular structure of “®-2-Acetamido-2-(3-chlorophenyl)acetic acid” can be inferred from its IUPAC name. It contains an acetamido group (CONH2), a carboxylic acid group (COOH), and a 3-chlorophenyl group (a phenyl ring with a chlorine atom at the 3rd position) .Applications De Recherche Scientifique

Enzyme-Catalyzed Production

The hydrolytic resolution of (R,S)-2,2,2-trifluoroethyl α-chlorophenylacetate using Lipase MY(I) in water-saturated isooctane results in the production of (R)-α-chlorophenyl acetic acid. This process is chosen for its efficiency in yielding the desired product with high enantiomeric excess (Wen-Yen Wen, Illarionova Ng, & S. Tsai, 2006) (Wen-Yen Wen et al., 2006).

Antimicrobial Activity

Rhodanine-3-acetic acid derivatives, including compounds related to (R)-2-Acetamido-2-(3-chlorophenyl)acetic acid, have shown antimicrobial properties against a range of bacteria, mycobacteria, and fungi. These derivatives have been active against Mycobacterium tuberculosis and non-tuberculous mycobacteria (M. Krátký, J. Vinšová, & J. Stolaříková, 2017) (Krátký, Vinšová, & Stolaříková, 2017).

Environmental Contamination

2,2-bis(chlorophenyl)acetic acid, a degradation product of DDT, has been identified as a major contaminant in aquatic systems. This highlights the environmental impact and persistence of such compounds, which are often neglected in environmental studies (T. Heberer & U. Dünnbier, 1999) (Heberer & Dünnbier, 1999).

Synthesis and Structure Analysis

The synthesis and structural analysis of compounds similar to this compound have been extensively studied. For example, the synthesis and characterization of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug, involve similar structural components and provide insights into molecular docking and crystallography (Gopal Sharma et al., 2018) (Sharma et al., 2018).

Immunostimulatory Activity

The immunostimulatory activity of compounds structurally similar to this compound has been observed. For instance, 3-(p-chlorophenyl)-2,3-dihydro-3-hydroxythiazole [3,2-alpha]-benzimidazole-2-acetic acid was found to increase the anti-SRBC response and enhance anti-leukemia resistance in mice (A. Tagliabue et al., 1978) (Tagliabue et al., 1978).

Orientations Futures

The future directions for the study and application of “®-2-Acetamido-2-(3-chlorophenyl)acetic acid” and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications. For instance, borinic acids, which are structurally similar, have found applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .

Mécanisme D'action

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been found to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Related compounds such as indole-3-acetic acid, a plant hormone, are produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The solubility of similar compounds, such as 3-chlorophenylacetic acid, in water is slightly soluble, and it is soluble in methanol . These properties can impact the bioavailability of the compound.

Result of Action

Similar compounds have shown a broad spectrum of biological activities .

Propriétés

IUPAC Name |

(2R)-2-acetamido-2-(3-chlorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGISTJVZFZVCND-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C1=CC(=CC=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone](/img/structure/B2478623.png)

![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2478628.png)

![ethyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2478630.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2478633.png)

![{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine](/img/structure/B2478638.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2478642.png)

![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2478646.png)